[3-(4-Chlorobenzoyl)phenoxy]acetic acid
CAS No.: 62850-36-6
Cat. No.: VC19432967
Molecular Formula: C15H11ClO4
Molecular Weight: 290.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62850-36-6 |
|---|---|
| Molecular Formula | C15H11ClO4 |
| Molecular Weight | 290.70 g/mol |
| IUPAC Name | 2-[3-(4-chlorobenzoyl)phenoxy]acetic acid |
| Standard InChI | InChI=1S/C15H11ClO4/c16-12-6-4-10(5-7-12)15(19)11-2-1-3-13(8-11)20-9-14(17)18/h1-8H,9H2,(H,17,18) |
| Standard InChI Key | AXSDBYVPZMFSSI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)OCC(=O)O)C(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
[3-(4-Chlorobenzoyl)phenoxy]acetic acid features a central phenoxy group substituted at the 3-position with a 4-chlorobenzoyl moiety, linked via an acetic acid side chain (Fig. 1). The chlorobenzoyl group introduces steric hindrance and electronic effects that influence both reactivity and biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₁ClO₄ | |
| Molecular Weight | 290.70 g/mol | |
| Exact Mass | 290.03500 | |
| PSA (Polar Surface Area) | 63.6 Ų | |
| LogP (Partition Coefficient) | 3.03 |
Synthesis and Structural Modification
Primary Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Phenoxylation: Reaction of 4-chloro-3,5-dimethylphenol with monochloroacetic acid under alkaline conditions forms the phenoxyacetic acid backbone .
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Acylation: Introduction of the 4-chlorobenzoyl group via Friedel-Crafts acylation using aluminum chloride (AlCl₃) or boron tribromide (BBr₃) as catalysts .
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Ester Hydrolysis: Final deprotection using lithium hydroxide (LiOH) yields the free carboxylic acid .
Table 2: Representative Synthesis Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Phenoxylation | NaOH, 80°C, 6 hr | 72–85 |
| Acylation | AlCl₃, DCM, 0°C, 24 hr | 65–78 |
| Hydrolysis | LiOH, THF/H₂O, rt, 4 hr | 88–94 |
Recent advancements employ peptide coupling agents like HATU for structural diversification, enabling the creation of amino acid conjugates with enhanced bioactivity .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity:
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Bacterial Strains: MIC₉₀ values of 12.5–25 µg/mL against Pseudomonas aeruginosa and Mycobacterium smegmatis .
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Fungal Pathogens: 62% growth inhibition of Candida albicans at 50 µg/mL .
The 4-chlorobenzoyl group is critical for activity, likely disrupting microbial cell wall synthesis through competitive inhibition of penicillin-binding proteins.
Structure-Activity Relationships (SAR)
Comparative analysis with analogs reveals:
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4-Chlorophenoxyacetic Acid: Lacks benzoyl group; 5-fold lower antimicrobial potency.
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2-[3-(4-Chlorobenzoyl)phenoxy]acetic Acid: Positional isomer shows reduced anthelmintic activity (ΔEC₅₀ = 1.8) .
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Methyl Ester Derivatives: Enhanced lip solubility improves tissue penetration but reduces target binding affinity .
Industrial and Research Applications
Pharmaceutical Development
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Lead compound for novel antibacterials targeting multidrug-resistant Gram-negative pathogens.
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Potential adjuvant in antifungal therapies through synergistic action with azoles .
Agricultural Uses
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Field trials show 78% efficacy against Phytophthora infestans at 0.2% foliar application .
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Undergoing evaluation as a growth regulator in cereal crops due to auxin-like activity.
Future Research Directions
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Mechanistic Studies: Elucidate molecular targets via X-ray crystallography of enzyme complexes.
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Pharmacokinetic Optimization: Develop prodrug formulations to enhance oral bioavailability.
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Ecotoxicological Profiling: Assess environmental persistence and non-target species toxicity.
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Hybrid Molecules: Synthesize conjugates with quinolone or triazole pharmacophores to expand activity spectra .
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